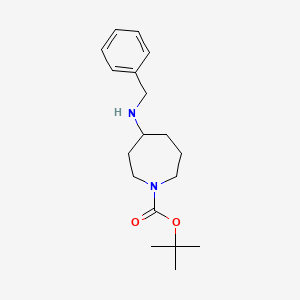![molecular formula C12H14N2O2 B12085276 1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)
1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used as core structures in pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. The presence of a methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydro or tetrahydro benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the cyclobutyl and methoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling.
類似化合物との比較
Similar Compounds
1-Cyclobutyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the methoxy group, which may result in different chemical properties and biological activities.
6-Methoxy-1H-benzo[d]imidazol-2(3H)-one: Lacks the cyclobutyl group, affecting its overall structure and function.
1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one:
Uniqueness
1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the combination of the cyclobutyl and methoxy groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-cyclobutyl-5-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-16-9-5-6-10-11(7-9)14(12(15)13-10)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,13,15) |
InChIキー |
UJXAQHBHPSZTQM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC(=O)N2C3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


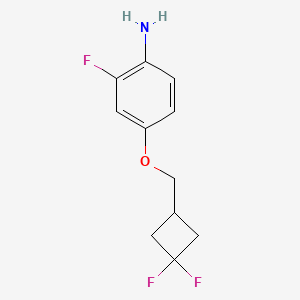
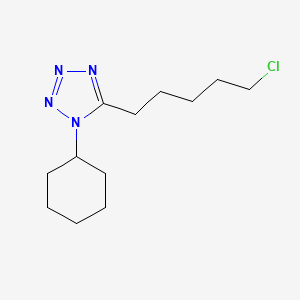
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
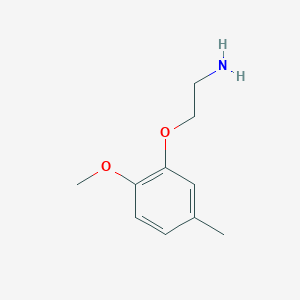


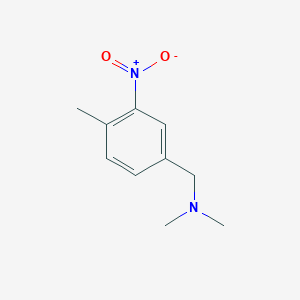
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
